SLF vs. FK506: Divergent Affinity Profiles and Abolished Calcineurin Inhibition Enable Biologically Silent FKBP12 Engagement
While the immunosuppressant FK506 (Tacrolimus) is a known FKBP12 binder, SLF provides a distinct quantitative profile. FK506 binds FKBP12 with a high affinity (Ki = 0.2 nM) and this complex potently inhibits the phosphatase calcineurin, leading to T-cell suppression . In contrast, SLF binds FKBP12 with a reduced affinity (IC₅₀ = 2.6 µM) and, crucially, the SLF-FKBP12 complex is unable to inhibit calcineurin . This is a fundamental qualitative and quantitative difference in functional outcome, establishing SLF as a silent ligand that does not perturb cellular signaling upon binding.
| Evidence Dimension | Binding Affinity for FKBP12 and Functional Consequence (Calcineurin Inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 2.6 µM for FKBP12; No calcineurin inhibition |
| Comparator Or Baseline | FK506 (Tacrolimus): Ki = 0.2 nM for FKBP12; Potent calcineurin inhibitor |
| Quantified Difference | SLF has ~13,000-fold lower affinity for FKBP12 than FK506, and its binding results in a null functional output (no calcineurin inhibition) compared to the potent inhibition by FK506. |
| Conditions | FKBP12 binding assay; functional calcineurin phosphatase assay. |
Why This Matters
This difference is critical for scientists requiring FKBP12 engagement without the confounding immunosuppressive and cellular signaling effects inherent to FK506, enabling cleaner study of FKBP biology and its use as a silent handle for induced proximity.
